molecular formula C10H9Cl2N B3142371 N-(2,4-dichlorobenzyl)prop-2-yn-1-amine CAS No. 5031-76-5

N-(2,4-dichlorobenzyl)prop-2-yn-1-amine

Cat. No. B3142371
CAS RN: 5031-76-5
M. Wt: 214.09 g/mol
InChI Key: BJXNVEGAWLTJGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

A convenient method for the synthesis of (prop-2-ynyloxy) benzene and its derivatives has been developed . Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent .


Chemical Reactions Analysis

The cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . Reactions of both mono- and diacetylenic derivatives of o-phenylenediamine with carbon disulfide in the presence of KOH proceed with the formation of two heterocyclic nuclei simultaneously .

Scientific Research Applications

Catalyst in Annulation Reactions

“N-(2,4-dichlorobenzyl)prop-2-yn-1-amine” can act as a catalyst in annulation reactions . For instance, it has been used in Au(I)-Catalyzed Annulation of Propargyl Amine with Aldehydes, leading to the synthesis of 2,5-Dimethylpyrazines .

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of N-heterocyclic compounds . Transition-metal-catalyzed cyclization of alkynes with nitrogen-containing compounds has provided efficient synthetic methods for these compounds .

Synthesis of 2,5-Dimethylpyrazines

“N-(2,4-dichlorobenzyl)prop-2-yn-1-amine” is used in the synthesis of 2,5-Dimethylpyrazines . These compounds have interesting physiological and biological activities and are found to be the pheromone of ants .

Ligands in Supramolecular Chemistry

The structural unit of 2,5-dimethylpyrazine (DMP), which can be synthesized using “N-(2,4-dichlorobenzyl)prop-2-yn-1-amine”, has important applications as versatile ligands in the field of supramolecular chemistry due to their coordinative ability of two symmetric nitrogen atoms .

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N/c1-2-5-13-7-8-3-4-9(11)6-10(8)12/h1,3-4,6,13H,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXNVEGAWLTJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501249799
Record name 2,4-Dichloro-N-2-propyn-1-ylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501249799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorobenzyl)prop-2-yn-1-amine

CAS RN

5031-76-5
Record name 2,4-Dichloro-N-2-propyn-1-ylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5031-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-N-2-propyn-1-ylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501249799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4-DICHLOROBENZYL)PROPARGYLAMINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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